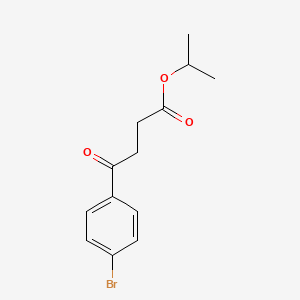![molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
3-Bromobenzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C18H11Br. It is a derivative of benzo[c]phenanthrene, where a bromine atom is substituted at the third position of the benzo ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]phenanthrene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo[c]phenanthrene and bromine, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrobenzo[c]phenanthrene.
Substitution: Various substituted benzo[c]phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.
Medicine: Research into its potential as an anticancer agent due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 3-Bromobenzo[c]phenanthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. This intercalation can lead to mutations and cytotoxic effects, which are being explored for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromobenzo[c]phenanthrene
- 3-Chlorobenzo[c]phenanthrene
- 3-Methylbenzo[c]phenanthrene
- 9-Bromophenanthrene
Uniqueness
3-Bromobenzo[c]phenanthrene is unique due to its specific bromine substitution at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Eigenschaften
Molekularformel |
C18H11Br |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
3-bromobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H |
InChI-Schlüssel |
UFUYMMCTTXAPHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)
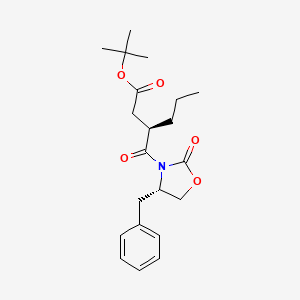
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
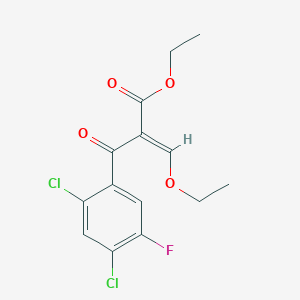
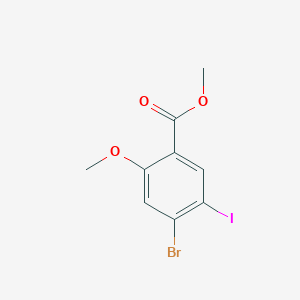
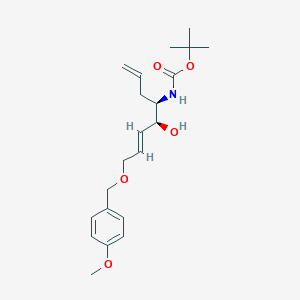
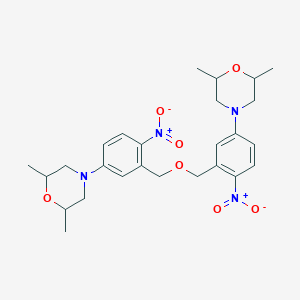
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)
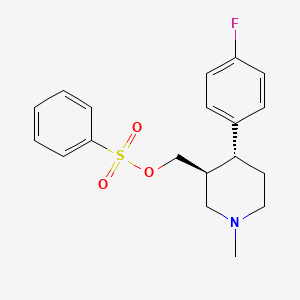

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
